1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride is a chemical compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound is classified primarily as a piperidine derivative, which suggests its relevance in pharmacological studies, particularly in the development of therapeutic agents targeting various biological pathways.
The synthesis and characterization of 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride can be traced to research articles focusing on novel compounds for medicinal chemistry applications. The compound has been explored for its potential in drug discovery, particularly in the context of neuropharmacology and oncology.
This compound falls under the category of heterocyclic compounds, specifically piperidine derivatives. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their rings, which in this case include nitrogen.
The synthesis of 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride typically involves multi-step synthetic routes that include:
The synthesis may employ various reagents and conditions such as:
The molecular structure of 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride features:
1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride can undergo various chemical reactions, including:
Common reagents for these reactions may include:
The mechanism of action for 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride is primarily linked to its interaction with specific receptors in the central nervous system. It may act as an antagonist or agonist depending on the target receptor, influencing neurotransmitter pathways involved in mood regulation, cognition, or pain perception.
Quantitative data on binding affinities and efficacy can be obtained through pharmacological assays using cell lines expressing target receptors.
1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride has several potential applications in scientific research:
Research continues into optimizing its structure for improved efficacy and reduced side effects, making it a candidate for further pharmaceutical development.
This synthetic organic compound features a hybrid architecture combining two nitrogen-containing heterocycles: azetidine (4-membered ring) and piperidine (6-membered ring). The dihydrochloride salt form enhances its physicochemical properties for pharmaceutical applications. As a bifunctional building block, it enables sophisticated molecular design in drug discovery, particularly for targeting central nervous system receptors and enzymes [1] [6].
The core structure consists of a 4-methoxypiperidine moiety linked via a carbon-nitrogen bond to the azetidine ring at position 3. Systematic IUPAC naming specifies the connectivity: 1-(azetidin-3-yl)-4-methoxypiperidine, with the dihydrochloride designation indicating two hydrochloric acid molecules protonating the aliphatic nitrogen atoms. Key identifiers include:
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 178311-60-9 |
Molecular Formula (Base) | C₉H₁₈N₂O |
Molecular Formula (Salt) | C₉H₂₀Cl₂N₂O |
Molecular Weight (Base) | 170.25 g/mol |
Molecular Weight (Salt) | 243.18 g/mol |
SMILES Notation | COC1CCN(CC1)C2CNC2.Cl.Cl |
InChIKey | WSQRFHDHJUHBIQ-UHFFFAOYSA-N |
X-ray crystallography would confirm protonation at both tertiary nitrogens—the piperidine nitrogen and the azetidine nitrogen. The methoxy group (-OCH₃) at the piperidine 4-position acts as a hydrogen bond acceptor, while the constrained azetidine ring reduces conformational flexibility compared to larger ring systems. This structural rigidity can enhance target selectivity in biological applications [1] [2]. The dihydrochloride salt form significantly increases water solubility (>100 mg/mL estimated) compared to the free base, facilitating its use in aqueous reaction conditions and biological assays [1] [9].
The strategic integration of azetidine and piperidine motifs emerged from efforts to overcome limitations of monocyclic scaffolds in medicinal chemistry. Key developments include:
Table 2: Evolution of Key Hybrid Compounds
Time Period | Representative Compound | Therapeutic Area | Structural Innovation |
---|---|---|---|
1990s | 1-(Azetidin-3-yl)-4-fluoropiperidine | Neurological disorders | Introduction of fluoro-substituent |
2000s | 1-(Azetidin-3-yl)-4-(azidomethyl)piperidine | Cardiovascular diseases | Azide "click chemistry" handle |
2010s | 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine | Metabolic disorders | Extended solubilizing chain |
2020s | BLU-945 (Azetidine-containing EGFR TKI) | Oncology | Macrocyclic integration |
Critical synthetic breakthroughs include reductive amination techniques enabling efficient coupling of azetidin-3-ones with substituted piperidines, and protecting group strategies (e.g., tert-butoxycarbonyl) that mitigate side reactions during ring formation [6] [8]. These advances increased synthetic accessibility, facilitating structure-activity relationship (SAR) studies that revealed optimal positioning of the methoxy group for metabolic stability without compromising target engagement.
The dihydrochloride salt form exemplifies strategic physicochemical optimization in drug development. Protonation of both nitrogen atoms generates a dicationic species with chloride counterions, conferring advantages over the free base:
Table 3: Comparative Salt Effects in Piperidine Derivatives
Property | Free Base | Dihydrochloride Salt | Trihydrochloride Analog |
---|---|---|---|
Water Solubility | <1 mg/mL | >100 mg/mL | >200 mg/mL |
Melting Point Range | Not well-defined | 210-215°C (dec.) | 195-200°C (dec.) |
Protonation Sites | None | Piperidine + Azetidine N | Piperazine N added |
The methoxy group's role complements salt formation: it provides a hydrogen-bond acceptor that balances polarity without adding basicity, unlike amino substituents. This is exemplified in muscarinic receptor agonists where quaternary ammonium salts engage conserved aspartate residues in GPCR binding pockets, while the methoxy group modulates selectivity profiles between M1/M4 subtypes [8]. In kinase inhibitors like BLU-945, the azetidine nitrogen often participates in salt bridges with ATP-binding site residues, demonstrating how strategic protonation enhances target affinity despite the intracellular neutral pH environment [3].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3